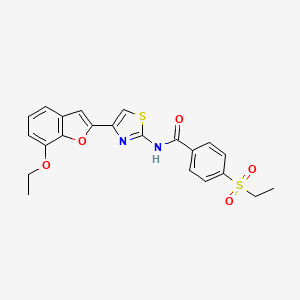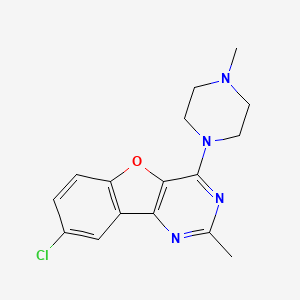
H4 Receptor antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histamine H4 receptor antagonist 1 is a compound that selectively inhibits the histamine H4 receptor. The histamine H4 receptor is a member of the G protein-coupled receptor family and is primarily expressed in bone marrow and white blood cells. It plays a crucial role in immune cell function, including eosinophil migration, mast cell recruitment, dendritic cell activation, and T cell differentiation . Histamine this compound has been studied for its potential therapeutic applications in treating allergic and inflammatory diseases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von H4-Rezeptor-Antagonist 1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit zu optimieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von H4-Rezeptor-Antagonist 1 beinhaltet die Skalierung der Laborsynthese auf einen größeren Maßstab. Dies erfordert die Optimierung von Reaktionsbedingungen, Reinigungsprozessen und Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie und Massenspektrometrie werden üblicherweise zur Qualitätskontrolle eingesetzt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
H4-Rezeptor-Antagonist 1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre antagonistischen Eigenschaften beeinflussen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf der Verbindung modifizieren, was möglicherweise ihre Aktivität verändert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene organische Lösungsmittel (z. B. Dichlormethan). Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene oxidierte Formen der Verbindung ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
H4-Rezeptor-Antagonist 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um den Histamin-H4-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Funktion von Immunzellen und sein Potenzial, Entzündungsreaktionen zu modulieren.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf den Histamin-H4-Rezeptor abzielen.
Wirkmechanismus
H4-Rezeptor-Antagonist 1 übt seine Wirkung aus, indem er selektiv an den Histamin-H4-Rezeptor bindet und so die Wechselwirkung des Rezeptors mit Histamin blockiert. Diese Inhibition verhindert die Aktivierung von nachgeschalteten Signalwegen, die an der Funktion von Immunzellen und Entzündungsreaktionen beteiligt sind. Zu den molekularen Zielstrukturen gehören verschiedene Immunzellen wie Eosinophile, Mastzellen und T-Zellen . Zu den beteiligten Signalwegen gehören die Regulation der Zytokin- und Chemokinproduktion sowie die Signaltransduktion von Transkriptionsfaktoren .
Wirkmechanismus
Histamine H4 receptor antagonist 1 exerts its effects by selectively binding to the histamine H4 receptor, thereby blocking the receptor’s interaction with histamine. This inhibition prevents the activation of downstream signaling pathways involved in immune cell function and inflammatory responses. The molecular targets include various immune cells, such as eosinophils, mast cells, and T cells . The pathways involved include the regulation of cytokine and chemokine production, as well as transcription factor signaling .
Vergleich Mit ähnlichen Verbindungen
H4-Rezeptor-Antagonist 1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
JNJ 7777120: Ein weiterer selektiver Histamin-H4-Rezeptor-Antagonist mit entzündungshemmenden Eigenschaften.
H4-Rezeptor-Antagonist 1 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für den Histamin-H4-Rezeptor, was ihn zu einem wertvollen Werkzeug macht, um die Rolle des Rezeptors bei der Funktion von Immunzellen und entzündlichen Erkrankungen zu untersuchen .
Eigenschaften
IUPAC Name |
8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJLUPNSRRNJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

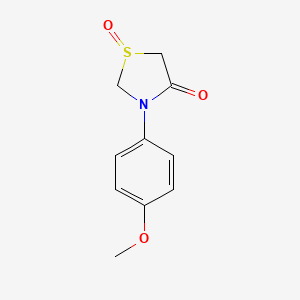

![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)

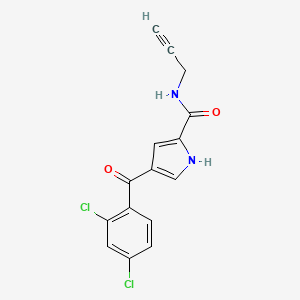

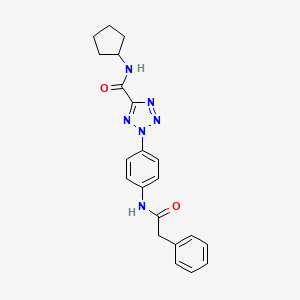
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)
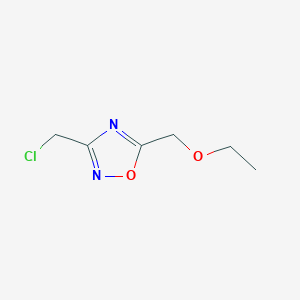
![2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2791300.png)
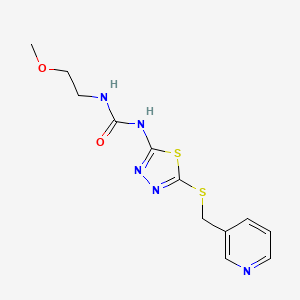
![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)
